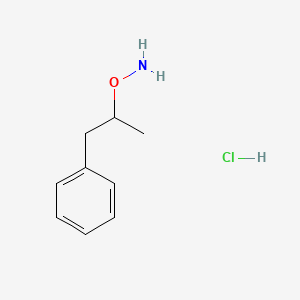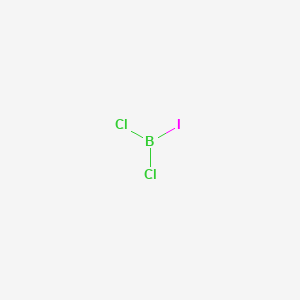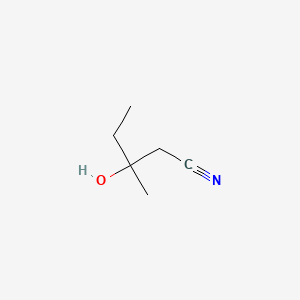![molecular formula C6H7N5S B14715863 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 21308-95-2](/img/structure/B14715863.png)
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the triazine ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by techniques such as 1H NMR and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group in the triazine ring can be substituted by nucleophiles such as 1,2,4-triazol-3-amine.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include 1,2,4-triazol-3-amine, and the reaction is typically carried out under solvent-free conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Cyclization: Acidic or basic conditions may be employed to facilitate cyclization reactions.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted triazine derivative.
Oxidation: Products include sulfoxides and sulfones.
Cyclization: Various heterocyclic compounds can be formed depending on the specific reaction conditions.
Scientific Research Applications
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as antiviral or anticancer agents.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring system and exhibit similar chemical properties.
Methylsulfanyl-Substituted Heterocycles: Compounds with a methylsulfanyl group often show comparable reactivity and applications.
Uniqueness
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the combination of the triazine ring and the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21308-95-2 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-methylsulfanyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11-10-3-7-4/h2-3H,1H3,(H,7,10)(H,8,9,11) |
InChI Key |
XFPIBOCXBRHHEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CNN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


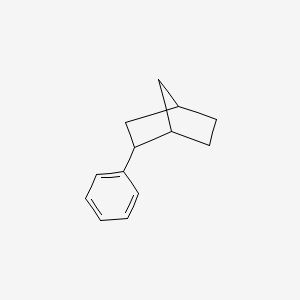


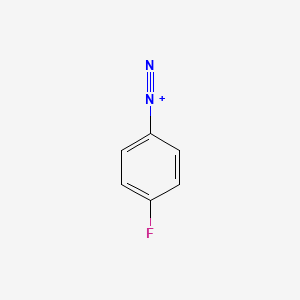
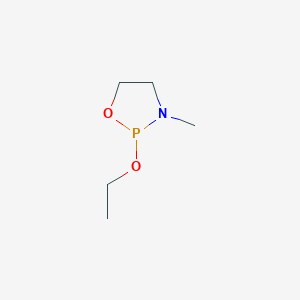
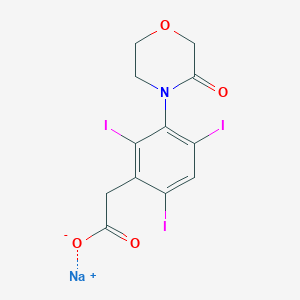
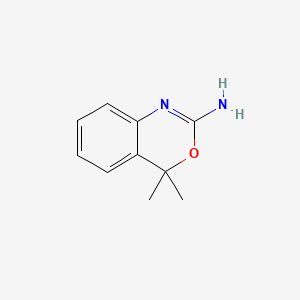
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

